![molecular formula C21H26N2O4 B4678697 2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4678697.png)
2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as allosteric modulators, which can modulate the activity of certain receptors in the brain.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is an allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR). It binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the activity of the receptor. Activation of the α7nAChR has been shown to have a wide range of effects on the brain, including improving cognitive function, reducing inflammation, and promoting neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which contribute to the development of inflammatory diseases. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, which protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is its high potency and selectivity for the α7nAChR. This allows for precise modulation of the receptor activity in lab experiments. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in certain applications. Additionally, this compound is not currently approved for human use, which may limit its potential for clinical applications.
Direcciones Futuras
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, there is potential for the development of new, more potent allosteric modulators of the α7nAChR based on the structure of this compound.
Conclusion:
In conclusion, this compound is a compound with a wide range of potential therapeutic applications. It has been extensively studied for its neuroprotective, anti-inflammatory, and cognitive-enhancing effects. The synthesis method of this compound has been optimized to yield high purity and high yields of the compound. While there are limitations to its use, this compound remains an important tool for scientific research and has potential for future clinical applications.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-8-5-17(13-20(19)26-2)14-21(24)22-15-16-3-6-18(7-4-16)23-9-11-27-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRELQMJUUIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-phenylacetamide](/img/structure/B4678614.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4678615.png)
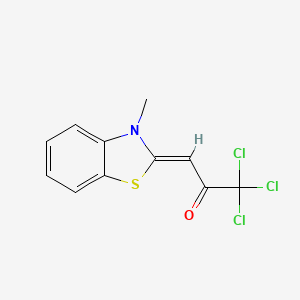
![N-[1-(4-isopropylphenyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4678625.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4678628.png)
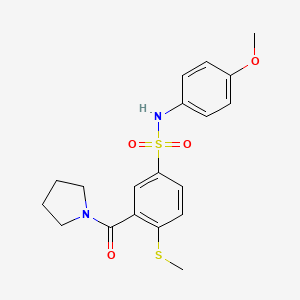
![isopropyl 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4678639.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide](/img/structure/B4678641.png)
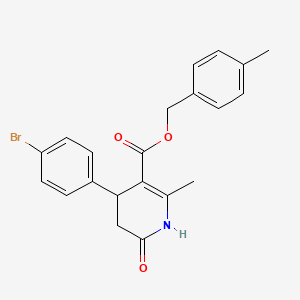
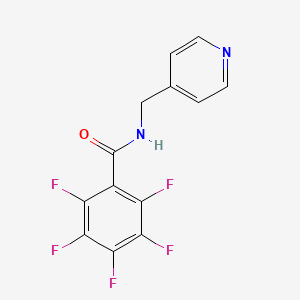
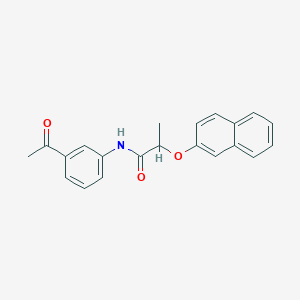
![2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B4678677.png)
![2-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4678684.png)
![2-{4-[2-(4-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4678704.png)